(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
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Description
(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, via non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing cellular processes such as inflammation and apoptosis .
Biochemical Pathways
Given its target, it is likely that it influences pathways related toinflammation and apoptosis . These pathways play a significant role in various biological processes and diseases, including cancer and tuberculosis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well absorbed and distributed throughout the body, metabolized appropriately, and excreted efficiently .
Result of Action
The compound has shown significant cytotoxic effects, with an IC50 value close to that of the standard drug . This suggests that the compound is effective at killing cells at relatively low concentrations . It has been found to induce apoptosis in BT-474 cells, a breast cancer cell line .
Properties
IUPAC Name |
[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVIIBBACQSODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.